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Compound of Interest

Compound Name:
3-Bromoquinoline-8-carboxylic

acid

Cat. No.: B581624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromoquinoline-
8-carboxylic acid as a versatile research intermediate. This document details its applications

in the synthesis of targeted therapeutic agents, specifically focusing on its role as a key

building block for Poly(ADP-ribose) polymerase (PARP) and Protein Kinase CK2 inhibitors.

Detailed experimental protocols for key synthetic transformations are provided, alongside

visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties
3-Bromoquinoline-8-carboxylic acid is a halogenated quinoline derivative with the following

properties:
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Property Value

CAS Number 1315366-78-9

Molecular Formula C₁₀H₆BrNO₂

Molecular Weight 252.06 g/mol

Appearance Solid

SMILES
O=C(O)C1=CC2=CC(=CN=C2C(=C1)C(=O)O)B

r

Applications in Medicinal Chemistry
3-Bromoquinoline-8-carboxylic acid serves as a crucial starting material for the synthesis of

a variety of biologically active molecules. Its quinoline core is a privileged scaffold in medicinal

chemistry, and the presence of both a bromine atom and a carboxylic acid group allows for

diverse and targeted chemical modifications.

Intermediate for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for DNA repair.

In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations),

inhibiting PARP1 leads to synthetic lethality, making PARP inhibitors a valuable class of

anticancer drugs. The quinoline-8-carboxamide moiety is a known pharmacophore that mimics

the nicotinamide portion of the NAD+ substrate, enabling potent inhibition of the PARP enzyme.

3-Bromoquinoline-8-carboxylic acid is a key precursor for synthesizing quinoline-8-

carboxamide-based PARP inhibitors. The bromine atom at the 3-position allows for the

introduction of various substituents through cross-coupling reactions to optimize potency and

selectivity.

Precursor for Protein Kinase CK2 Inhibitors
Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and

plays a role in cell growth, proliferation, and survival. Inhibition of CK2 is a promising strategy

for cancer therapy. Derivatives of 3-quinoline carboxylic acid have been identified as potent

inhibitors of CK2. The carboxylic acid group is crucial for interacting with the ATP-binding site of
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the kinase, while the bromine atom on the quinoline ring can be functionalized to enhance

inhibitor binding and selectivity.

Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving 3-
Bromoquinoline-8-carboxylic acid.

Protocol 1: Amide Coupling for the Synthesis of a PARP
Inhibitor Precursor
This protocol describes the synthesis of a 3-bromoquinoline-8-carboxamide derivative, a key

intermediate for PARP inhibitors, through an amide coupling reaction.

Materials:

3-Bromoquinoline-8-carboxylic acid

Oxalyl chloride

Anhydrous Dichloromethane (DCM)

Anhydrous Dimethylformamide (DMF) (catalytic amount)

Piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Silica gel for column chromatography

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

Activation of the Carboxylic Acid:
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To a solution of 3-Bromoquinoline-8-carboxylic acid (1.0 eq) in anhydrous DCM, add a

catalytic amount of DMF.

Cool the mixture to 0 °C in an ice bath.

Slowly add oxalyl chloride (1.2 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction

progress can be monitored by the cessation of gas evolution.

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the

crude 3-bromoquinoline-8-carbonyl chloride.

Amide Bond Formation:

Dissolve the crude acyl chloride in anhydrous DCM.

In a separate flask, dissolve the piperazine derivative (1.1 eq) and TEA or DIPEA (2.0 eq)

in anhydrous DCM.

Cool the amine solution to 0 °C.

Slowly add the acyl chloride solution to the amine solution dropwise.

Allow the reaction mixture to warm to room temperature and stir overnight.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

Once the reaction is complete, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a suitable

eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-

bromoquinoline-8-carboxamide derivative.
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Protocol 2: Suzuki-Miyaura Cross-Coupling for
Functionalization
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-

coupling reaction to introduce aryl or heteroaryl substituents at the 3-position of the quinoline

ring.

Materials:

3-Bromoquinoline-8-carboxamide derivative (from Protocol 1)

Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 eq)

Solvent (e.g., 1,4-Dioxane/water mixture, Toluene, DMF)

Anhydrous Sodium Sulfate (Na₂SO₄)

Ethyl Acetate

Silica gel for column chromatography

Solvents for chromatography

Procedure:

Reaction Setup:

In a Schlenk flask, combine the 3-bromoquinoline-8-carboxamide derivative (1.0 eq), the

arylboronic acid or ester (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0

eq).

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Reaction Execution:
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Add the degassed solvent to the flask via syringe.

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for

12-24 hours.

Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

After the reaction is complete, cool the mixture to room temperature.

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the

catalyst.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the

desired 3-substituted quinoline-8-carboxamide.

Data Presentation
The following table summarizes the inhibitory activities of representative quinoline-based

inhibitors derived from intermediates similar to 3-Bromoquinoline-8-carboxylic acid.
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Compound
Class

Target
Example
Substituent at
Position 3

IC₅₀ (nM) Reference

Quinoline-8-

carboxamide
PARP-1 Phenyl 15 [1]

Quinoline-8-

carboxamide
PARP-1 2-Fluorophenyl 10 [1]

Quinoline-8-

carboxamide
PARP-1 3-Methylphenyl 25 [1]

2-

Aminoquinoline-

3-carboxylic acid

CK2 H 18200 [2]

Tetrazolo[1,5-

a]quinoline-4-

carboxylic acid

CK2 H 650 [2]

Visualizations
Signaling Pathways
The following diagrams illustrate the general signaling pathways involving PARP1 and CK2, the

targets of inhibitors synthesized from 3-Bromoquinoline-8-carboxylic acid.
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Caption: Simplified PARP1 signaling pathway in response to DNA damage.
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Caption: Overview of key signaling pathways regulated by Protein Kinase CK2.

Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a functionalized

quinoline-based inhibitor using 3-Bromoquinoline-8-carboxylic acid as a starting material.
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Caption: General synthetic workflow for inhibitor synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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